Trem2-IN-1

Description

Properties

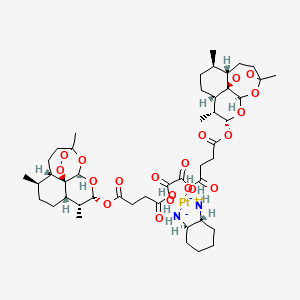

Molecular Formula |

C46H70N2O20Pt |

|---|---|

Molecular Weight |

1166.1 g/mol |

IUPAC Name |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;bis(4-oxo-4-[[(4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid);platinum(2+) |

InChI |

InChI=1S/2C19H28O8.C6H12N2.C2H2O4.Pt/c2*1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*10-13,16-17H,4-9H2,1-3H3,(H,20,21);5-8H,1-4H2;(H,3,4)(H,5,6);/q;;-2;;+2/t2*10-,11-,12+,13+,16+,17-,18?,19-;5-,6-;;/m111../s1 |

InChI Key |

GAQVAMJQDZFXNP-UUGSLLJUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

Trem2-IN-1: A Novel Platinum-Based TREM2 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Trem2-IN-1, a novel platinum-based inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), in the context of cancer therapy. This document consolidates available preclinical data, outlines representative experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this promising area of immuno-oncology.

Core Mechanism of Action

This compound, also known as OPA, is a platinum(IV) complex derived from the chemotherapeutic agent oxaliplatin and the anti-malarial compound artesunate. Its primary mechanism of action in cancer is the inhibition of TREM2, a receptor predominantly expressed on tumor-associated macrophages (TAMs) that plays a crucial role in creating an immunosuppressive tumor microenvironment (TME).

By inhibiting TREM2, this compound elicits a dual anti-cancer effect:

-

Direct Cytotoxicity: As a platinum-based compound, this compound exhibits direct cytotoxic effects on cancer cells.

-

Immunomodulation: More significantly, this compound remodels the immunosuppressive TME to an immune-active state. This is achieved by:

-

Reducing the population of immunosuppressive M2-like macrophages (CD206+ and CX3CR1+).

-

Promoting the infiltration and activation of anti-tumor immune cells, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and dendritic cells (DCs).

-

This dual action positions this compound as a promising chemo-immunotherapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in HCT-116 Human Colorectal Carcinoma Cells

| Parameter | Treatment | Concentration (µM) | Duration (h) | Result | Citation |

| Cell Cycle | This compound | 0.8 | 72 | Increase in G1 phase cells from 24.81% to 48.96% | [1] |

| Apoptosis | This compound | 0.8 | 72 | 5.17% early apoptosis, 30.9% late apoptosis | [1] |

Table 2: In Vivo Efficacy of this compound in MC38 Murine Colorectal Cancer Model

| Parameter | Treatment | Dosage (mg Pt/kg) | Dosing Schedule | Result | Citation |

| Tumor Growth Inhibition | This compound | 1.5 | Single dose, assessed over 15 days | Effective suppression of tumor growth to 185.75 mm³ | [1] |

Signaling Pathways and Experimental Workflows

TREM2 Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical TREM2 signaling pathway and the proposed point of inhibition by this compound. TREM2, upon ligand binding, associates with the adaptor protein DAP12, leading to the phosphorylation of its Immunoreceptor Tyrosine-based Activation Motif (ITAM) by Src kinases. This recruits and activates spleen tyrosine kinase (Syk), which in turn initiates downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, promoting an immunosuppressive phenotype in macrophages. This compound is believed to interfere with the initial stages of this signaling cascade.

Experimental Workflow for In Vivo Evaluation of this compound

This diagram outlines a typical experimental workflow for assessing the anti-tumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse model, such as the MC38 colorectal cancer model.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

HCT-116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound (e.g., 0.8 µM) or vehicle control for the desired duration (e.g., 72 hours).

-

Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content.

Western Blot for TREM2 Signaling Pathway Components

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the TREM2 signaling pathway.

Materials:

-

Cancer cell line expressing TREM2 (e.g., macrophage cell line or transfected cancer cells)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Syk, anti-Syk, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control.

In Vivo Murine Colorectal Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

C57BL/6 mice

-

MC38 murine colorectal cancer cells

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of C57BL/6 mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 1.5 mg Pt/kg) and vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned schedule.

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the study endpoint (e.g., based on tumor size limits or a predetermined time point), euthanize the mice. Excise tumors for weight measurement and further ex vivo analysis, such as flow cytometry of the tumor microenvironment or immunohistochemistry.

This guide provides a foundational understanding of the mechanism of action of this compound in cancer. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

The Role of Trem2-IN-1 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapies, largely due to its immunosuppressive nature. A key player in orchestrating this immune suppression is the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which is highly expressed on tumor-associated macrophages (TAMs). TREM2 signaling promotes a pro-tumoral, anti-inflammatory phenotype in these cells, thereby hindering anti-tumor immunity. Trem2-IN-1, a novel inhibitor of TREM2, has emerged as a promising therapeutic agent capable of remodeling the TME to favor an anti-cancer immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative preclinical data and detailed experimental protocols. Furthermore, this document illustrates the key signaling pathways and experimental workflows through comprehensive diagrams to facilitate a deeper understanding and application of this innovative therapeutic strategy.

Introduction: TREM2 as a Therapeutic Target in Oncology

TREM2 is a transmembrane receptor primarily expressed on myeloid cells, including macrophages, dendritic cells, and microglia.[1][2] In the context of cancer, TREM2 is particularly abundant on TAMs, where it contributes to an immunosuppressive TME.[3][4] Activation of TREM2 on TAMs is associated with the suppression of T-cell mediated immune responses, thereby promoting tumor growth and metastasis.[5] High TREM2 expression in various tumors, including colorectal and triple-negative breast cancer, correlates with a worse prognosis. Consequently, inhibiting TREM2 has become an attractive strategy for cancer immunotherapy.

This compound is a platinum-based small molecule inhibitor of TREM2. Preclinical studies have demonstrated its ability to relieve the immunosuppressive TME and enhance the efficacy of conventional anticancer agents. This guide will delve into the specifics of its action and the methodologies used to evaluate its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the modulation of TAMs within the TME.

-

Reprogramming of Immunosuppressive Macrophages: this compound reduces the population of immunosuppressive M2-like macrophages, characterized by markers such as CD206 and CX3CR1. This shift from a pro-tumoral to an anti-tumoral macrophage phenotype is a critical step in overcoming immune evasion.

-

Enhancement of Anti-Tumor Immunity: By inhibiting TREM2, this compound promotes the expansion and infiltration of immunostimulatory cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells, into the tumor. This influx of effector immune cells leads to a more robust anti-cancer immune response.

-

Direct Cytotoxic Effects: In addition to its immunomodulatory roles, this compound exhibits direct cytotoxic effects on cancer cells. It has been shown to inhibit the G1 phase of the cell cycle and induce apoptosis in cancer cell lines such as HCT-116.

Signaling Pathways Modulated by this compound

TREM2 signaling is initiated upon ligand binding, leading to the phosphorylation of the associated adaptor protein DAP12. This, in turn, activates downstream signaling cascades involving spleen tyrosine kinase (Syk) and phosphatidylinositol 3-kinase (PI3K). These pathways ultimately regulate myeloid cell survival, proliferation, and function. While the precise downstream effects of this compound are still under investigation, its inhibitory action is expected to disrupt these pro-tumoral signaling events.

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vivo Efficacy in MC38 Colorectal Cancer Model

| Treatment Group | Dose | Endpoint | Result | Reference |

| This compound | 1.5 mg Pt per kg (single dose for 15 days) | Tumor Volume | 185.75 mm³ |

In Vitro Effects on HCT-116 Human Colorectal Carcinoma Cells

| Assay | Concentration | Duration | Endpoint | Result | Reference |

| Cell Cycle Analysis | 0.8 µM | 72 hours | G1 Phase Arrest | Increase from 24.81% to 48.96% | |

| Apoptosis Assay | 0.8 µM | 72 hours | Apoptosis Induction | 5.17% early apoptosis, 30.9% late apoptosis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Murine Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Model: Syngeneic MC38 colorectal adenocarcinoma model in C57BL/6 mice.

Protocol:

-

Cell Culture: Culture MC38 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Tumor Inoculation: Harvest MC38 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old C57BL/6 mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., 1.5 mg Pt per kg, single dose for 15 days, route of administration to be optimized based on compound properties, likely intraperitoneal or intravenous). The control group should receive a vehicle control.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.

Protocol:

-

Tumor Dissociation: Excise tumors and mechanically mince them into small pieces. Digest the tissue in RPMI-1640 medium containing collagenase D (1 mg/mL), DNase I (100 µg/mL), and hyaluronidase (0.1 mg/mL) for 30-45 minutes at 37°C with gentle agitation.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

-

Staining: Resuspend cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Block Fc receptors with anti-CD16/32 antibody. Stain cells with a panel of fluorescently conjugated antibodies against myeloid cell markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, CD206, CX3CR1) and other immune cell markers (e.g., CD3, CD4, CD8, NK1.1).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.

In Vitro Cell Viability (MTT) Assay

Objective: To assess the direct cytotoxic effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells by this compound.

Protocol:

-

Cell Treatment: Treat HCT-116 cells with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Protocol:

-

Cell Treatment and Fixation: Treat HCT-116 cells with this compound. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and logical Workflows

The following diagrams illustrate the general workflow for preclinical evaluation of this compound and the logical relationship of its effects on the tumor microenvironment.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for cancer immunotherapy. Its ability to remodel the immunosuppressive tumor microenvironment by targeting TREM2 on TAMs, coupled with its direct cytotoxic effects on cancer cells, provides a powerful dual mechanism of action. The preclinical data presented in this guide demonstrate its potential to inhibit tumor growth and warrants further investigation.

Future studies should focus on:

-

Optimizing the dosing and administration schedule of this compound.

-

Evaluating its efficacy in a broader range of cancer models.

-

Investigating its potential in combination with other immunotherapies, such as checkpoint inhibitors.

-

Elucidating the detailed molecular mechanisms downstream of TREM2 inhibition by this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. TREM2 Modulation Remodels the Tumor Myeloid Landscape, Enhancing Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Application of single-cell sequencing to the research of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Trem2-IN-1: A Novel Platinum-Based Inhibitor Reprogramming Immunosuppressive Macrophages in the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapies, largely due to the presence of immunosuppressive cell populations. Among these, tumor-associated macrophages (TAMs) are key players in fostering tumor growth, angiogenesis, and metastasis while dampening anti-tumor immunity. A critical surface receptor implicated in the pro-tumorigenic and immunosuppressive functions of TAMs is the Triggering Receptor Expressed on Myeloid Cells-2 (TREM2). Emerging as a promising therapeutic target, inhibition of TREM2 is being explored as a strategy to reprogram these macrophages and reinvigorate anti-tumor immune responses. This technical guide provides a comprehensive overview of a novel small-molecule TREM2 inhibitor, Trem2-IN-1 (also referred to as OPA), a first-in-class platinum(IV) complex with dual cytotoxic and immunomodulatory activities.

This compound is a conjugate of oxaliplatin and artesunate that has demonstrated the ability to relieve the immunosuppressive TME.[1] By targeting TREM2, this compound effectively reduces the population of immunosuppressive macrophages, characterized by markers such as CD206 and CX3CR1, within the TME.[1][2][3] Concurrently, it promotes the infiltration and expansion of immunostimulatory cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells.[1] This guide will delve into the quantitative effects of this compound, detail the experimental protocols for its evaluation, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects on cancer cells and the tumor microenvironment.

| Cell Line | Treatment Concentration (μM) | Treatment Duration (h) | Effect | Percentage | Reference |

| HCT-116 | 0.8 | 72 | Increase in G1 phase cells | from 24.81% to 48.96% | |

| HCT-116 | 0.8 | Not Specified | Early Apoptosis | 5.17% | |

| HCT-116 | 0.8 | Not Specified | Late Apoptosis | 30.9% | |

| THP-1 derived macrophages | 1 | 24 | Inhibition of TREM2 expression | Remarkable |

Table 1: In Vitro Effects of this compound on Cancer Cells and Macrophages

| Animal Model | Treatment | Dosage | Treatment Schedule | Outcome | Final Tumor Volume (mm³) | Reference |

| C57BL/6 mice with MC38 murine colorectal cancer | This compound (OPA) | 1.5 mg Pt per kg | Single dose, monitored for 15 days | Effective tumor growth suppression | 185.75 |

Table 2: In Vivo Antitumor Efficacy of this compound

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approach to studying this compound, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and the general experimental workflow.

Caption: TREM2 signaling pathway in immunosuppressive macrophages and its inhibition by this compound.

Caption: General experimental workflow for assessing the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its effects on immunosuppressive macrophages.

In Vitro Macrophage Polarization and TREM2 Inhibition

-

Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To induce differentiation into macrophages, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Following differentiation, the medium is replaced with fresh RPMI-1640, and the cells are allowed to rest for 24 hours.

-

To induce an M2-like (immunosuppressive) phenotype, the differentiated macrophages are stimulated with 20 ng/mL of IL-4 and 20 ng/mL of IL-13 for 48 hours.

-

-

This compound Treatment and Analysis:

-

M2-polarized macrophages are treated with varying concentrations of this compound (e.g., 1 µM) for 24 hours.

-

Western Blot for TREM2 Expression:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk and incubated with a primary antibody against TREM2, followed by an HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Flow Cytometry for M2 Markers (CD206):

-

Cells are harvested and washed with PBS containing 2% FBS.

-

Cells are incubated with a fluorochrome-conjugated anti-CD206 antibody.

-

After incubation, cells are washed and analyzed on a flow cytometer to quantify the percentage of CD206-positive cells.

-

-

In Vivo Antitumor Activity in a Syngeneic Mouse Model

-

Animal Model:

-

Female C57BL/6 mice (6-8 weeks old) are used for the study.

-

MC38 murine colorectal cancer cells (5 x 10^5 cells in 100 µL PBS) are injected subcutaneously into the right flank of each mouse.

-

-

Treatment Protocol:

-

When tumors reach a palpable size (e.g., ~50-100 mm³), mice are randomized into treatment and control groups.

-

This compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dosage (e.g., 1.5 mg Pt per kg).

-

The control group receives a vehicle control (e.g., PBS).

-

Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.

-

Body weight and general health of the mice are monitored throughout the experiment.

-

-

Immunophenotyping of Tumor-Infiltrating Leukocytes:

-

At the end of the study, tumors are excised, minced, and digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

The cell suspension is filtered and stained with a panel of fluorochrome-conjugated antibodies for flow cytometry.

-

A typical antibody panel may include: CD45 (pan-leukocyte), CD11b (myeloid), F4/80 (macrophage), CD206 (M2 macrophage), CX3CR1 (immunosuppressive macrophage), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and NK1.1 (NK cells).

-

The percentage and absolute number of each immune cell population within the tumor are quantified by flow cytometry.

-

Conclusion

This compound represents a promising novel therapeutic agent that combines the direct cytotoxic effects of a platinum-based drug with the immunomodulatory activity of a TREM2 inhibitor. The preclinical data strongly suggest its potential to remodel the immunosuppressive tumor microenvironment by reducing the prevalence of M2-like TAMs and enhancing the infiltration of effector immune cells. This dual mechanism of action could overcome some of the limitations of current cancer therapies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and other TREM2-targeting strategies for cancer immunotherapy. Further investigation into its detailed molecular interactions with TREM2 and its efficacy in a broader range of cancer models is warranted.

References

- 1. Deciphering the molecular and clinical characteristics of TREM2, HCST, and TYROBP in cancer immunity: A comprehensive pan-cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TREM2 Acts as a Tumor Suppressor in Colorectal Carcinoma through Wnt1/β-catenin and Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Trem2-IN-1: A Novel Platinum-Based TREM2 Inhibitor for Remodeling the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive myeloid cells. Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has emerged as a key regulator of myeloid cell function, promoting an immunosuppressive phenotype in tumor-associated macrophages (TAMs) and other myeloid cells. Trem2-IN-1, a novel platinum(IV) complex derived from oxaliplatin and artesunate, is a first-in-class small molecule inhibitor of TREM2. This technical guide provides a comprehensive overview of the impact of this compound on dendritic and T-cell infiltration within the TME, supported by analogous data from TREM2 deficiency and antibody-mediated blockade studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area of cancer immunotherapy.

Introduction to TREM2 and its Role in Cancer Immunity

TREM2 is a transmembrane receptor expressed on various myeloid cells, including macrophages, dendritic cells (DCs), and microglia.[1][2] In the context of cancer, TREM2 expression on TAMs is associated with an immunosuppressive TME, leading to T-cell exhaustion and reduced anti-tumor immunity.[3][4] TREM2 signaling, mediated through its association with the adaptor protein DAP12, promotes the survival and polarization of macrophages towards an anti-inflammatory, pro-tumoral M2-like phenotype.[1] Consequently, inhibition of the TREM2 pathway represents a compelling strategy to reprogram the TME and enhance the efficacy of cancer immunotherapies.

This compound: A Platinum-Based TREM2 Inhibitor

This compound (also referred to as OPA) is a platinum(IV) complex that functions as a potent inhibitor of TREM2. Preclinical studies have demonstrated that this compound can effectively relieve the immunosuppressive TME. In a murine model of colorectal cancer (MC38), treatment with this compound was shown to reduce the number of immunosuppressive CD206+ and CX3CR1+ macrophages. Crucially, this was accompanied by an increased expansion and infiltration of immunostimulatory dendritic cells, cytotoxic T cells, and natural killer (NK) cells.

Impact of TREM2 Inhibition on Dendritic and T-Cell Infiltration

While specific quantitative data for this compound's effect on immune cell infiltration is not yet publicly available, studies utilizing genetic knockout of TREM2 or anti-TREM2 antibodies provide valuable insights into the expected immunological consequences of TREM2 inhibition.

Quantitative Data on Immune Cell Infiltration Following TREM2 Blockade

The following tables summarize data from studies on TREM2 deficient mice and anti-TREM2 antibody treatment in the MC38 colorectal cancer model, the same model used for this compound studies. This data serves as a proxy to illustrate the potential impact of this compound on dendritic and T-cell populations.

Table 1: Impact of TREM2 Deficiency on T-Cell Infiltration in MC38 Tumors

| Cell Population | Wild-Type Control (% of CD45+ cells) | TREM2 Knockout (% of CD45+ cells) | Fold Change | Reference |

| CD8+ T Cells | ~5% | ~10% | ~2.0x | |

| PD-1+ CD8+ T Cells | ~2% | ~5% | ~2.5x |

Note: Data are estimations based on graphical representations in the cited literature and are intended for illustrative purposes.

Table 2: Effect of Anti-TREM2 Antibody on T-Cell Infiltration in a Sarcoma Model

| Cell Population | Isotype Control (% of CD45+ cells) | Anti-TREM2 mAb (% of CD45+ cells) | Fold Change | Reference |

| CD8+ T Cells | ~8% | ~15% | ~1.9x | |

| CD4+ T Cells | ~10% | ~18% | ~1.8x |

Note: Data are estimations based on graphical representations in the cited literature and are intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

TREM2 Signaling and the Impact of Inhibition

The following diagram illustrates the canonical TREM2 signaling pathway and the proposed mechanism of action for a TREM2 inhibitor like this compound.

Caption: TREM2 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Assessing Immune Cell Infiltration

The following diagram outlines a typical experimental workflow to evaluate the impact of a TREM2 inhibitor on the tumor immune microenvironment.

Caption: Experimental workflow for analyzing tumor-infiltrating immune cells.

Experimental Protocols

The following are representative protocols for key experiments involved in assessing the impact of this compound on dendritic and T-cell infiltration.

Murine Colorectal Cancer Model (MC38)

-

Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Tumor Implantation: 6-8 week old C57BL/6 mice are subcutaneously injected in the right flank with 1 x 10^6 MC38 cells in 100 µL of sterile PBS.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound (or vehicle control) is administered intraperitoneally at a specified dose and schedule (e.g., 1.5 mg Pt per kg, every 3 days).

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes

-

Tumor Dissociation: At the experimental endpoint, tumors are excised, minced, and digested in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 for 45 minutes at 37°C with agitation.

-

Single-Cell Suspension: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.

-

Antibody Staining: Cells are washed and stained with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light. A typical panel for dendritic and T cells would include:

-

General Markers: CD45, Live/Dead stain

-

Dendritic Cell Markers: CD11c, MHCII, CD80, CD86, XCR1, SIRPα

-

T-Cell Markers: CD3, CD4, CD8, PD-1, IFN-γ, Granzyme B

-

-

Data Acquisition and Analysis: Stained cells are acquired on a multi-color flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo). A representative gating strategy is as follows:

-

Gate on single cells using FSC-A vs FSC-H.

-

Gate on live cells using a viability dye.

-

Gate on immune cells using CD45.

-

From the CD45+ population, identify dendritic cells (e.g., CD11c+ MHCII+) and T cells (e.g., CD3+).

-

Further phenotype dendritic cell and T-cell subsets based on specific marker expression.

-

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for cancer immunotherapy. By inhibiting TREM2, it has the potential to remodel the immunosuppressive tumor microenvironment, leading to enhanced infiltration and activation of dendritic cells and cytotoxic T cells. The data from analogous TREM2 blockade studies strongly support this mechanism of action. Further investigation is warranted to fully elucidate the quantitative impact of this compound on the immune landscape of various tumor types and to explore its synergistic potential with other immunotherapies, such as checkpoint inhibitors. The experimental frameworks provided in this guide offer a solid foundation for researchers to advance the preclinical and clinical development of this compound and other TREM2-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Tumor-Infiltrating Myeloid Cells Co-Express TREM1 and TREM2 and Elevated TREM-1 Associates With Disease Progression in Renal Cell Carcinoma [frontiersin.org]

- 3. TREM2 Modulation Remodels the Tumor Myeloid Landscape, Enhancing Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. td2inc.com [td2inc.com]

Trem2-IN-1: A Novel Avenue for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has emerged as a critical regulator of myeloid cell function, implicated in a spectrum of physiological and pathological processes, including neurodegenerative diseases, and cancer. Its role in modulating inflammation, however, remains a subject of intense investigation, with reports suggesting both pro- and anti-inflammatory functions. This complexity makes TREM2 an intriguing target for therapeutic intervention. Recently, a novel platinum-based TREM2 inhibitor, designated Trem2-IN-1 (also known as OPA), has been identified, offering a new tool to probe the therapeutic potential of TREM2 modulation.[1]

This technical guide provides a comprehensive overview of the potential anti-inflammatory properties of this compound. While current research has primarily focused on its anti-cancer efficacy, this document explores its hypothesized mechanism of action in inflammation, based on the established roles of its molecular target, TREM2. We present available quantitative data, propose detailed experimental protocols to investigate its anti-inflammatory effects, and visualize key pathways and workflows to guide future research in this promising area.

The Dual Role of TREM2 Signaling in Inflammation

TREM2 is a transmembrane receptor expressed on various myeloid cells, including microglia, macrophages, and dendritic cells.[2] Upon ligand binding, TREM2 associates with the adaptor protein DAP12, initiating a downstream signaling cascade. This cascade involves the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases, followed by the recruitment and activation of spleen tyrosine kinase (Syk). Syk activation, in turn, triggers multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing cellular processes such as phagocytosis, survival, and inflammatory responses.[3]

The influence of TREM2 on inflammation is context-dependent. Some studies suggest an anti-inflammatory role, where TREM2 signaling suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β while promoting the expression of anti-inflammatory mediators such as IL-10.[3] Conversely, other reports indicate that TREM2 can amplify inflammatory responses. This dual functionality underscores the complexity of TREM2 signaling and highlights the need for targeted investigations into its modulators.

This compound (OPA): A Novel Platinum-Based TREM2 Inhibitor

This compound, also referred to as OPA, is a platinum(IV) complex derived from oxaliplatin and artesunate.[1] To date, the primary characterization of this compound has been in the context of oncology, where it has demonstrated both direct cytotoxicity against cancer cells and immunomodulatory effects on tumor-associated macrophages (TAMs) by inhibiting TREM2.

The following table summarizes the key quantitative findings from the seminal study on this compound (OPA) in a colorectal cancer model. It is important to note that these data reflect its activity in a cancer setting and not in a classical inflammatory model.

| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference |

| IC50 | HCT116 (human colon cancer) | 0.8 µM | Cytotoxicity | |

| IC50 | MC38 (murine colon cancer) | 1.2 µM | Cytotoxicity | |

| TREM2 Expression | THP-1 derived macrophages | 1 µM | Significant reduction | |

| Tumor Volume | MC38 tumor-bearing mice | 1.5 mg/kg (Pt equiv.) | 85% reduction vs control | |

| CD206+ Macrophages | MC38 tumor microenvironment | 1.5 mg/kg (Pt equiv.) | Significant decrease | |

| CX3CR1+ Macrophages | MC38 tumor microenvironment | 1.5 mg/kg (Pt equiv.) | Significant decrease | |

| CD8+ T cells | MC38 tumor microenvironment | 1.5 mg/kg (Pt equiv.) | Significant increase |

Hypothesized Anti-inflammatory Mechanism of Action

Based on the known functions of TREM2, inhibition by this compound is hypothesized to modulate inflammatory responses by attenuating the downstream signaling cascade that leads to the production of certain cytokines. In a pro-inflammatory context, such as that induced by lipopolysaccharide (LPS), TREM2 inhibition may lead to a reduction in the expression and secretion of pro-inflammatory mediators.

Proposed Experimental Protocols for Investigating Anti-inflammatory Properties

To validate the hypothesized anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are required. The following protocols are adapted from established methodologies for studying TREM2 and inflammation.

In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) differentiated into macrophages.

-

Pre-treatment: Pre-treat the macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulation: Stimulate the pre-treated cells with lipopolysaccharide (LPS; 100 ng/mL) for 6-24 hours. Include a vehicle control group.

-

Cytokine Measurement:

-

Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 using enzyme-linked immunosorbent assay (ELISA) kits.

-

Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Tnf, Il1b, Il6, and Il10.

-

-

Data Analysis: Compare the cytokine levels in the this compound treated groups to the LPS-only control group.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key downstream signaling molecules in the TREM2 pathway.

Methodology:

-

Cell Treatment: Treat macrophages with this compound and/or LPS as described in the stimulation assay for shorter time points (e.g., 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Perform SDS-PAGE and western blotting using primary antibodies against phosphorylated and total forms of Syk, AKT, and key components of the NF-κB pathway (e.g., p-p65).

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Conclusion

This compound represents a first-in-class TREM2 inhibitor with demonstrated efficacy in preclinical cancer models. While its direct anti-inflammatory properties are yet to be fully elucidated, its mechanism of action through the inhibition of a key immunomodulatory receptor, TREM2, suggests a strong potential for therapeutic application in inflammatory diseases. The experimental framework proposed in this guide provides a roadmap for future investigations that will be crucial in defining the anti-inflammatory profile of this compound and its potential as a novel therapeutic agent beyond oncology. Further research is warranted to explore its effects in various inflammatory disease models and to translate these findings into clinical applications.

References

- 1. Platinum-Based TREM2 Inhibitor Suppresses Tumors by Remodeling the Immunosuppressive Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | TREM2+ macrophages: a key role in disease development [frontiersin.org]

- 3. TREM2 inhibits inflammatory responses in mouse microglia by suppressing the PI3K/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemo-Immunotherapeutic Potential of Trem2-IN-1: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triggering receptor expressed on myeloid cells 2 (TREM2) has emerged as a critical regulator of myeloid cell function, particularly within the tumor microenvironment (TME). Its expression on tumor-associated macrophages (TAMs) is linked to an immunosuppressive phenotype, hindering effective anti-tumor immunity. This has positioned TREM2 as a promising target for novel cancer therapeutics. This technical guide details the discovery and chemical synthesis of Trem2-IN-1 (also known as OPA), a first-in-class small molecule inhibitor of TREM2. This compound is a novel platinum(IV) complex derived from the chemotherapeutic agent oxaliplatin and the natural product artesunate. This dual-function molecule not only exhibits direct cytotoxicity against cancer cells but also remodels the immunosuppressive TME by inhibiting TREM2. This guide provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols utilized in its preclinical evaluation, offering a valuable resource for researchers in oncology and drug discovery.

Introduction: The Rationale for Targeting TREM2 in Oncology

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among the immune cell populations, tumor-associated macrophages (TAMs) are key players in promoting tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor activity of cytotoxic T cells and natural killer (NK) cells.[1] A subset of these TAMs, characterized by the expression of TREM2, has been identified as particularly immunosuppressive.[2][3]

TREM2 is a transmembrane receptor that, upon ligand binding, signals through the adaptor protein DAP12 to activate downstream pathways involving spleen tyrosine kinase (Syk) and phosphatidylinositol 3-kinase (PI3K).[1][4] This signaling cascade in TAMs promotes a pro-tumorigenic M2-like phenotype, contributing to an immunosuppressive milieu. Consequently, inhibiting TREM2 presents a compelling therapeutic strategy to reprogram TAMs from a pro-tumor to an anti-tumor state, thereby enhancing the efficacy of cancer therapies. This compound was developed as a chemo-immunotherapeutic agent designed to both directly kill cancer cells and modulate the immune landscape of the tumor.

Discovery and Chemical Synthesis of this compound (OPA)

This compound (OPA) is a platinum(IV) complex ingeniously derived from oxaliplatin and artesunate. This design combines the cytotoxic properties of a platinum-based drug with the immunomodulatory and TREM2-inhibiting potential of a novel chemical entity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the conjugation of artesunate to an oxaliplatin-derived platinum(IV) precursor. While the primary literature provides the overall strategy, a detailed, step-by-step protocol would typically involve the following stages, based on established methods for synthesizing platinum(IV) complexes.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the Platinum(IV) Precursor.

-

Oxaliplatin is oxidized to a platinum(IV) species using an oxidizing agent such as hydrogen peroxide. This introduces two axial hydroxyl groups.

-

One of the axial hydroxyl groups is then reacted with a bifunctional linker containing a carboxylic acid and a leaving group (e.g., an activated ester). This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

-

The resulting monofunctionalized platinum(IV) complex is purified by chromatography.

-

-

Step 2: Conjugation with Artesunate.

-

Artesunate, which contains a hydroxyl group, is deprotonated with a mild base to form an alkoxide.

-

The activated platinum(IV) precursor from Step 1 is then reacted with the artesunate alkoxide. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

The final product, this compound, is purified using preparative HPLC to yield a highly pure compound.

-

-

Step 3: Characterization.

-

The structure of the final compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt NMR) and mass spectrometry (MS) to verify the molecular weight and fragmentation pattern.

-

Purity is assessed by analytical HPLC.

-

Biological Activity and Preclinical Evaluation

This compound has been evaluated for its cytotoxic and immunomodulatory activities in a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity and Mechanism of Action

This compound demonstrates potent cytotoxic effects against human colorectal cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Table 1: In Vitro Activity of this compound in HCT-116 Human Colorectal Carcinoma Cells

| Parameter | Condition | Result | Reference |

| Cell Cycle Arrest | 0.8 µM, 72 h | Increase in G1 phase cells from 24.81% to 48.96% | |

| Apoptosis Induction | 0.8 µM, 72 h | 5.17% early apoptosis, 30.9% late apoptosis |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

HCT-116 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

HCT-116 cells are treated with this compound (0.8 µM) for 72 hours.

-

The cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Inhibition of TREM2 Expression and Function

A key feature of this compound is its ability to inhibit the expression of TREM2 on macrophages. This action is crucial for its immunomodulatory effects.

Table 2: Immunomodulatory Activity of this compound

| Parameter | Cell Line | Condition | Result | Reference |

| TREM2 Expression | THP-1 derived macrophages | 1 µM, 24 h | Remarkable inhibition of TREM2 expression |

Experimental Protocol: Western Blot for TREM2 Expression

-

Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

The differentiated macrophages are treated with this compound (1 µM) for 24 hours.

-

Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against TREM2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been demonstrated in a syngeneic mouse model of colorectal cancer. The compound not only inhibits tumor growth but also beneficially remodels the tumor immune microenvironment.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in MC38 Tumor Model

| Parameter | Animal Model | Treatment | Result | Reference |

| Tumor Growth Inhibition | C57BL/6 mice with MC38 tumors | 1.5 mg Pt/kg, single dose for 15 days | Tumor volume suppressed to 185.75 mm³ | |

| Immune Cell Infiltration | C57BL/6 mice with MC38 tumors | Not specified | Reduction in CD206⁺ and CX3CR1⁺ immunosuppressive macrophages; increased dendritic cells, cytotoxic T cells, and NK cells |

Experimental Protocol: MC38 Syngeneic Mouse Model

-

C57BL/6 mice are subcutaneously inoculated with MC38 colorectal cancer cells.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., intraperitoneally) at a specified dose and schedule (e.g., 1.5 mg Pt/kg).

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, and the immune cell populations within the TME are analyzed by flow cytometry or immunohistochemistry to assess the numbers of different macrophage subtypes, T cells, and NK cells.

Signaling Pathways and Experimental Workflows

TREM2 Signaling in Tumor-Associated Macrophages

The mechanism of this compound involves the disruption of the TREM2 signaling pathway in TAMs. This pathway is crucial for maintaining their immunosuppressive and pro-tumorigenic functions.

References

- 1. Frontiers | Mechanisms of TREM2 mediated immunosuppression and regulation of cancer progression [frontiersin.org]

- 2. Exploring the Impact of TREM2 in Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TREM2+ macrophages: a key role in disease development [frontiersin.org]

- 4. Turning enemies into allies—reprogramming tumor-associated macrophages for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Trem2-IN-1 as a chemical probe for TREM2 function

An In-depth Examination of a Novel Chemical Probe for TREM2 Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trem2-IN-1, also known as OPA, is a novel chemical probe designed to investigate the function of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This platinum(IV) complex, derived from the conjugation of oxaliplatin and artesunate, has demonstrated potential as a TREM2 inhibitor.[1][2] It exhibits cytotoxic effects against cancer cells and modulates the tumor microenvironment by reducing the population of immunosuppressive macrophages.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to TREM2 and this compound

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a transmembrane receptor primarily expressed on myeloid cells such as microglia, macrophages, and osteoclasts.[3] It plays a crucial role in various cellular processes, including phagocytosis, inflammation, and cell survival. Dysregulation of TREM2 signaling has been implicated in a range of pathologies, including neurodegenerative diseases and cancer.

This compound (OPA) is a first-in-class small molecule inhibitor of TREM2. It is a platinum(IV) complex synthesized from oxaliplatin, a well-established anticancer drug, and artesunate, an antimalarial agent with known immunomodulatory properties. This unique conjugate was designed to combine direct cytotoxicity with the ability to modulate the immune system by targeting TREM2.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

-

Direct Cytotoxicity: The oxaliplatin component of the molecule imparts direct cytotoxic activity against cancer cells.

-

TREM2 Inhibition: this compound has been shown to inhibit the expression of TREM2 on macrophages. This leads to a reduction in the number of immunosuppressive tumor-associated macrophages (TAMs), thereby remodeling the tumor microenvironment to be more conducive to an anti-tumor immune response. The precise molecular mechanism by which this compound inhibits TREM2 expression is an area of ongoing investigation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Concentration | Effect | Citation |

| THP-1 derived macrophages | TREM2 Expression | 1 µM (24 h) | Remarkable inhibition of TREM2 expression | |

| HCT-116 | Cell Cycle Analysis | 0.8 µM (72 h) | Increased cells in G1 phase from 24.81% to 48.96% | |

| HCT-116 | Apoptosis Assay | 0.8 µM (72 h) | Induced early and late apoptosis in 5.17% and 30.9% of cells, respectively |

Table 2: In Vivo Activity of this compound

| Animal Model | Treatment | Dosage | Effect | Citation |

| C57BL/6 mice with MC38 murine colorectal cancer | Single dose for 15 days | 1.5 mg Pt per kg | Effectively suppressed tumor growth to a volume of 185.75 mm³ |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound (OPA)

While the primary literature describes this compound as a conjugate of oxaliplatin and artesunate, a detailed, step-by-step public synthesis protocol is not currently available. The synthesis of similar platinum(IV) drug conjugates typically involves the oxidation of a Pt(II) precursor, such as oxaliplatin, followed by the coordination of axial ligands, in this case, a derivative of artesunate. Researchers seeking to synthesize this compound should refer to the methodologies described for the synthesis of other oxaliplatin-based Pt(IV) complexes and adapt them for conjugation with artesunate.

Western Blot for TREM2 Protein Detection in Macrophages

This protocol is a general guideline for detecting TREM2 protein levels in macrophages treated with this compound.

-

Cell Culture and Treatment: Culture THP-1 monocytes and differentiate them into macrophages using standard protocols. Treat the macrophages with 1 µM this compound or vehicle control for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TREM2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the TREM2 signal to a loading control such as β-actin or GAPDH.

-

Flow Cytometry for Apoptosis with Annexin V/PI Staining

This protocol describes the detection of apoptosis in HCT-116 cells treated with this compound.

-

Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and treat with 0.8 µM this compound or vehicle control for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

In Vivo Efficacy in MC38 Colorectal Tumor Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

-

Animal Model: Use female C57BL/6 mice.

-

Tumor Cell Implantation: Subcutaneously inject MC38 colorectal cancer cells into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound at a dose of 1.5 mg Pt/kg via an appropriate route (e.g., intraperitoneal injection) for 15 consecutive days. The control group should receive a vehicle control.

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizations

TREM2 Signaling Pathway

The following diagram illustrates the canonical TREM2 signaling pathway. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of its ITAM domain. This recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade involving PI3K, PLCγ, and ERK, ultimately leading to changes in cell survival, proliferation, and phagocytosis.

References

Understanding the Binding Kinetics of Trem2-IN-1 to TREM2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a critical transmembrane receptor involved in the regulation of myeloid cell function, playing a significant role in neurodegenerative diseases and cancer. Trem2-IN-1, a novel small molecule inhibitor, has emerged as a promising modulator of TREM2 activity. This technical guide provides a comprehensive overview of the binding kinetics of this compound to TREM2, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While specific quantitative binding data for this compound is not yet publicly available, this document offers a framework for its characterization based on established methodologies for other TREM2 ligands.

Introduction to TREM2 and this compound

TREM2 is a type I transmembrane protein predominantly expressed on myeloid cells such as microglia, macrophages, and osteoclasts. It plays a crucial role in various cellular processes, including phagocytosis, inflammation, and cell survival. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, initiating a downstream signaling cascade that involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) and the activation of spleen tyrosine kinase (Syk). This signaling pathway is integral to the function of myeloid cells in both healthy and diseased states.

This compound, also known as OPA, is a platinum(IV) complex derived from oxaliplatin and artesunate.[1] It has been identified as the first small-molecule TREM2 inhibitor capable of remodeling the immunosuppressive tumor microenvironment.[1] Studies have shown that this compound can inhibit the expression of TREM2 in THP-1-derived macrophages at a concentration of 1 μM.[2] While its cellular and in vivo effects are being actively investigated, a detailed characterization of its direct binding kinetics to the TREM2 protein is a crucial next step in understanding its mechanism of action.

Quantitative Binding Kinetics of TREM2 Ligands

Direct measurement of the binding affinity and kinetics of a small molecule to its protein target is fundamental for drug development. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine key kinetic parameters, including the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ).

As of the latest available data, specific quantitative binding kinetics for this compound to TREM2 have not been published. However, to provide a frame of reference, the following table summarizes the binding kinetics of other representative ligands to TREM2.

| Ligand/Antibody | Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₐ) (M) | Reference |

| Small Molecules | |||||

| Compound 4a | SPR | Not Reported | Not Reported | 45.9 µM | [3][4] |

| Compound 4i | SPR | Not Reported | Not Reported | 24 µM | |

| Antibodies | |||||

| ATV:TREM2 | SPR | Not Reported | Not Reported | 2 nM | |

| mAb11 | SPR | Not Reported | Not Reported | 0.14 - 0.67 nM | |

| Natural Ligands | |||||

| ApoE4 (human) | BLI | Not Reported | Not Reported | 281 nM | |

| ApoE3 (human) | BLI | Not Reported | Not Reported | 440 nM | |

| ApoE2 (human) | BLI | Not Reported | Not Reported | 590 nM |

Experimental Protocols for Kinetic Analysis

The following are detailed, generalized protocols for determining the binding kinetics of a small molecule inhibitor like this compound to TREM2. These protocols are based on standard methodologies used for similar interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the kₐ, kₔ, and Kₐ of this compound for TREM2.

Materials:

-

Recombinant human TREM2 protein (extracellular domain)

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl pH 2.5)

Methodology:

-

Protein Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the recombinant TREM2 protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-5000 Response Units).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 µM to 100 µM, depending on the expected affinity).

-

Inject the this compound solutions over the TREM2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds).

-

Allow the dissociation of the complex by flowing running buffer over the chip for a defined dissociation phase (e.g., 300 seconds).

-

Between each concentration, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to calculate kₐ, kₔ, and Kₐ.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Objective: To determine the thermodynamic parameters of the this compound-TREM2 interaction.

Materials:

-

Recombinant human TREM2 protein

-

This compound

-

ITC instrument

-

Dialysis buffer (e.g., PBS, pH 7.4)

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the TREM2 protein against the ITC running buffer to ensure buffer matching.

-

Dissolve this compound in the same final dialysis buffer.

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the TREM2 protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-500 µM, typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the TREM2 solution at a constant temperature (e.g., 25°C).

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualizations

TREM2 Signaling Pathway

The following diagram illustrates the canonical TREM2 signaling pathway upon ligand binding.

Caption: Simplified TREM2 signaling pathway upon ligand binding and inhibition by this compound.

Experimental Workflow for Binding Kinetics Analysis

The following diagram outlines the general workflow for characterizing the binding kinetics of a small molecule to a target protein.

References

An In-depth Technical Guide to Trem2-IN-1: Effects on Myeloid Cell Activation States

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The Effect of Trem2-IN-1 on TREM2-Expressing Myeloid Cells

Introductory Note: Extensive research for "this compound" has revealed that this compound, a platinum (IV) complex of oxaliplatin and artesunate also known as OPA, is documented as a potent TREM2 inhibitor.[1][2][3] However, all currently available scientific and technical data pertains to its effects on peripheral macrophages within the tumor microenvironment and its application in cancer therapy.[1][3] There is no available literature or data describing the specific effects of this compound on central nervous system (CNS) microglia.

Therefore, this guide provides a comprehensive overview of this compound based on existing research, focusing on its impact on macrophage activation states. While microglia are the resident macrophages of the CNS, the direct translation of these findings requires further investigation. This document summarizes the known mechanism of action, quantitative effects, and relevant experimental protocols for this compound.

Core Compound Overview: this compound (OPA)

This compound (OPA) is a synthetic platinum-based inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). It is derived from the anticancer drug oxaliplatin and the anti-malarial compound artesunate. Its primary documented role is in cancer immunotherapy, where it functions by modulating the immunosuppressive tumor microenvironment (TME). By inhibiting TREM2 on tumor-associated macrophages (TAMs), this compound aims to reverse their pro-tumor functions and enhance anti-cancer immune responses.

Mechanism of Action

This compound functions by inhibiting the expression and immune-regulatory activity of TREM2 on macrophages. In the context of cancer, high TREM2 expression on TAMs is often associated with an immunosuppressive, pro-tumoral M2-like phenotype. By inhibiting TREM2, this compound disrupts the signaling that maintains this state.

The consequences of this inhibition are twofold:

-

Reduction of Immunosuppressive Macrophages: Treatment with this compound leads to a decrease in the population of immunosuppressive macrophages, characterized by markers such as CD206 and CX3CR1.

-

Promotion of Anti-Tumor Immunity: The reduction in immunosuppressive signaling facilitates the expansion and infiltration of immunostimulatory immune cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells, into the tumor microenvironment.

Signaling Pathway

The general TREM2 signaling pathway is initiated by ligand binding, which triggers phosphorylation of the associated adaptor protein DAP12. This recruits and activates the spleen tyrosine kinase (Syk), leading to a cascade of downstream events that regulate cell survival, proliferation, phagocytosis, and inflammatory responses. This compound, by inhibiting TREM2 expression, effectively shuts down this entire downstream cascade in the targeted macrophages.

Caption: Inhibitory pathway of this compound on macrophage activation.

Quantitative Data

The following tables summarize the quantitative effects of this compound as documented in available literature.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Duration | Effect | Source |

| THP-1 derived macrophages | 1 µM | 24 h | Remarkable inhibition of TREM2 expression | |

| HCT-116 (colorectal cancer) | 0.8 µM | 72 h | Increased cells in G1 phase from 24.81% to 48.96% | |

| HCT-116 (colorectal cancer) | 0.8 µM | 72 h | Induced apoptosis (5.17% early, 30.9% late) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Source |

| C57BL/6 mice with MC38 colorectal tumor | 1.5 mg Pt/kg, single dose for 15 days | Effective inhibition of tumor growth with low toxicity | |

| C57BL/6 mice with MC38 colorectal tumor | Not specified | Reduction in CD206+ and CX3CR1+ immunosuppressive macrophages | |

| C57BL/6 mice with MC38 colorectal tumor | Not specified | Promoted expansion/infiltration of dendritic, cytotoxic T, and NK cells |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro TREM2 Expression Analysis

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Differentiated macrophages are treated with this compound (e.g., 1 µM in DMSO) or a vehicle control for a specified period (e.g., 24 hours).

-

Analysis:

-

Western Blot: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with a primary antibody against human TREM2, followed by a secondary HRP-conjugated antibody. Protein bands are visualized using chemiluminescence, with β-actin used as a loading control.

-

RT-qPCR: RNA is extracted from cells, reverse-transcribed to cDNA, and analyzed using quantitative PCR with primers specific for the TREM2 gene. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

In Vivo Tumor Growth Inhibition Study

-

Animal Model: C57BL/6 mice are subcutaneously injected with murine colorectal cancer cells (e.g., MC38).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 1.5 mg Pt/kg) via intraperitoneal injection according to a defined schedule (e.g., every other day for 15 days). The control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.

-